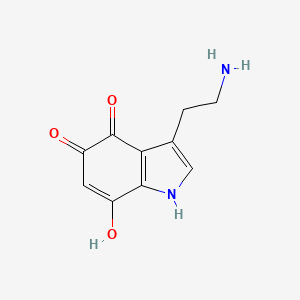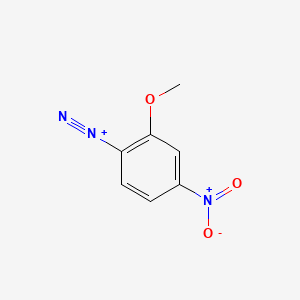
Sal de 2-Metoxi-4-nitrobencenediazonio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitrobenzenediazonium has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-Methoxy-4-nitrobenzenediazonium are primary arylamines . Arylamines are organic compounds that contain an amino group (-NH2) attached to a phenyl group, and they play a crucial role in the synthesis of a wide range of chemical compounds.
Mode of Action
2-Methoxy-4-nitrobenzenediazonium interacts with its targets through a process known as tautomerism of 1,3-diaryltriazenes . In this process, 1,3-diaryltriazenes, prepared from a 2-methoxy-4-nitrobenzenediazonium salt and primary arylamines, exist as ‘‘azo-transfer’’ tautomers . This means that the 2-methoxy-4-nitrophenyl group is present on the saturated nitrogen atom and forms a hydrogen bond between the 2-methoxy group and the N–H moiety .
Biochemical Pathways
It has been demonstrated that the compound can act as a practical diazonium-transfer agent for primary arylamines via tautomerism of the 1,3-diaryltriazenes . This suggests that it may influence the synthesis of other compounds in these pathways.
Pharmacokinetics
It’s important to note that the starting 2-methoxy-4-nitrophenylamine can be easily recovered after the reactions , which might suggest a potential for reuse and a complex metabolic pathway.
Result of Action
The result of the action of 2-Methoxy-4-nitrobenzenediazonium is the deaminative iodination and arylation of the arylamines without direct diazotization . This means that the compound can facilitate the introduction of iodine or aryl groups into other molecules without the need for direct diazotization, a process that involves the conversion of primary aromatic amines into diazonium salts.
Action Environment
The action of 2-Methoxy-4-nitrobenzenediazonium can be influenced by various environmental factors. For instance, the tautomeric equilibrium of 1,3-diaryltriazenes can be controlled, allowing one of the isomers to be selectively utilized for organic synthesis . .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-4-nitrobenzenediazonium plays a significant role in biochemical reactions, particularly in the formation of azo compounds. It interacts with primary arylamines via tautomerism of 1,3-diaryltriazenes, facilitating deaminative iodination and arylation of arylamines without direct diazotization . The compound’s interaction with enzymes and proteins is primarily through its diazonium group, which can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable azo compounds.
Cellular Effects
The effects of 2-Methoxy-4-nitrobenzenediazonium on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding, which can alter their activity and function. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming stable azo compounds with cellular biomolecules .
Molecular Mechanism
At the molecular level, 2-Methoxy-4-nitrobenzenediazonium exerts its effects through electrophilic aromatic substitution reactions. The diazonium group of the compound acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, the formation of stable azo compounds can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-nitrobenzenediazonium change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to 2-Methoxy-4-nitrobenzenediazonium can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-nitrobenzenediazonium vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, 2-Methoxy-4-nitrobenzenediazonium can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and adverse effects on organ function .
Metabolic Pathways
2-Methoxy-4-nitrobenzenediazonium is involved in various metabolic pathways, primarily through its interaction with enzymes involved in the synthesis and degradation of azo compounds. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in these pathways. Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methoxy-4-nitrobenzenediazonium is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-nitrobenzenediazonium is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with specific biomolecules within these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-methoxy-4-nitrobenzenediazonium typically involves the diazotisation of 2-methoxy-4-nitroaniline. This process is carried out by treating 2-methoxy-4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures .
Industrial Production Methods: In an industrial setting, the diazotisation process is scaled up by maintaining strict control over temperature and pH to ensure the stability of the diazonium ion. The reaction is typically conducted in aqueous medium, and the resulting diazonium salt is isolated by precipitation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4-nitrobenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., potassium iodide), hydroxides (e.g., sodium hydroxide), and alkylating agents.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products:
Substitution Reactions: Products include halogenated, hydroxylated, or alkylated aromatic compounds.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The corresponding aniline derivatives are formed.
Comparación Con Compuestos Similares
- 2-Methoxybenzenediazonium
- 4-Nitrobenzenediazonium
- 2-Methoxy-5-nitrobenzenediazonium
Comparison: 2-Methoxy-4-nitrobenzenediazonium is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which influence its reactivity and stability. Compared to 2-methoxybenzenediazonium, the nitro group in 2-methoxy-4-nitrobenzenediazonium increases its electrophilicity, making it more reactive in substitution and coupling reactions . Compared to 4-nitrobenzenediazonium, the methoxy group in 2-methoxy-4-nitrobenzenediazonium provides additional stabilization through resonance effects .
Propiedades
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONCWPZAHEPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872275 | |
| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-26-8 | |
| Record name | Fast Red B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-nitrobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methoxy-4-nitrobenzenediazonium salt interact with primary arylamines?
A1: 2-Methoxy-4-nitrobenzenediazonium salt reacts with primary arylamines to form 1,3-diaryltriazenes. Interestingly, these triazenes exist as "azo-transfer" tautomers. This means the 2-methoxy-4-nitrophenyl group is not statically bound but can transfer its diazo group to other molecules. [] This unique property allows for indirect diazotization reactions with primary arylamines, expanding the synthetic possibilities.
Q2: What are the applications of this "azo-transfer" tautomerism in organic synthesis?
A2: The "azo-transfer" tautomerism exhibited by the 1,3-diaryltriazenes formed from 2-methoxy-4-nitrobenzenediazonium salt enables valuable synthetic transformations. One example is deaminative iodination of arylamines. [] Instead of direct diazotization, which can be harsh and require specific conditions, this method utilizes the in-situ generated diazonium species from the tautomer to introduce iodine into the aromatic ring. This approach offers a milder and potentially more efficient alternative for specific chemical modifications. Additionally, it can be applied to deaminative arylation, further broadening the scope of accessible compounds. []
Q3: Has 2-methoxy-4-nitrobenzenediazonium salt been utilized in other research areas besides organic synthesis?
A3: Yes, research shows that 2-methoxy-4-nitrobenzenediazonium salt has been used for the functionalization of carbon powder. [] This process involves the reduction of 2-methoxy-4-nitrobenzenediazonium-1,5-naphthalenedisulfonate salt in the presence of hypophosphorous acid, leading to the attachment of 2-methoxy-4-nitrophenyl groups onto the carbon surface. This modification of carbon powder can potentially alter its electrochemical properties and open avenues for applications in areas like sensor development or electrocatalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



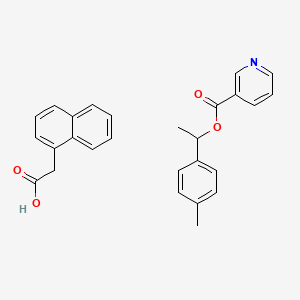





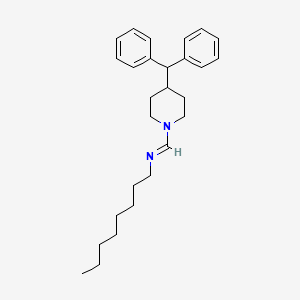
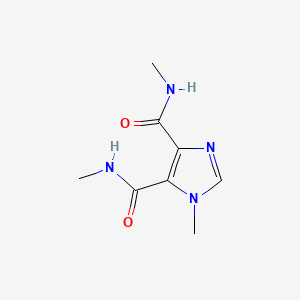



![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)
